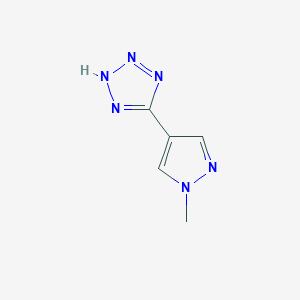
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole is a heterocyclic compound that features both a pyrazole and a tetrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and tetrazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The tetrazole ring can then be introduced through a reaction with sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(1-methyl-1H-pyrazol-3-yl)-2H-tetrazole: Similar structure but with a different position of the pyrazole ring.
5-(1-ethyl-1H-pyrazol-4-yl)-2H-tetrazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole is unique due to the specific positioning of the methyl group and the combination of pyrazole and tetrazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-11-3-4(2-6-11)5-7-9-10-8-5/h2-3H,1H3,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVWSJZLOIWPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Aminomethyl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B7589540.png)
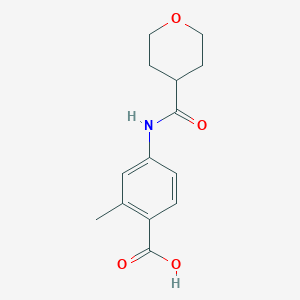
![4-[(2,3-Dichlorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589553.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)
![2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid](/img/structure/B7589562.png)
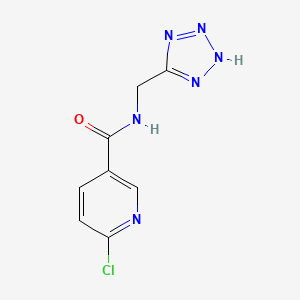
![4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid](/img/structure/B7589566.png)

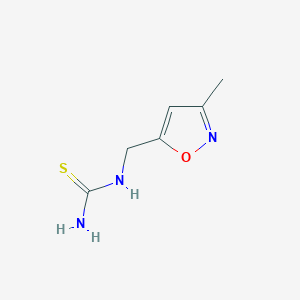
![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)
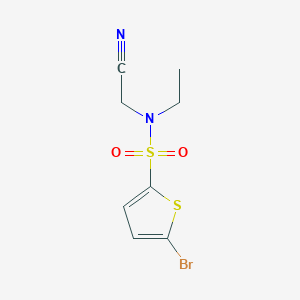
![2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)
![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
